n'-Demethyldauricine iodide
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Overview
Description
Preparation Methods
The preparation of N’-Demethyldauricine iodide involves synthetic routes that typically start with the extraction of N’-demethyldauricine from natural sources. The iodination process is then carried out to produce the iodide derivative. Specific reaction conditions and industrial production methods are not widely documented, but the process generally involves the use of iodine or iodide salts under controlled conditions .
Chemical Reactions Analysis
N’-Demethyldauricine iodide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Halogenation reactions, particularly iodination, are common, where iodine or iodide salts are used as reagents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N’-Demethyldauricine iodide has been utilized in several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N’-Demethyldauricine iodide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is known that the compound can affect cellular processes by binding to certain receptors or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
N’-Demethyldauricine iodide can be compared with other similar compounds, such as:
N’-Demethyldauricine: The parent compound from which the iodide derivative is synthesized.
Other Iodinated Alkaloids: Compounds like iodinated berberine and iodinated palmatine share similar iodination processes and bioactive properties.
N’-Demethyldauricine iodide is unique due to its specific iodination, which can enhance its bioactivity and stability compared to its non-iodinated counterparts.
Properties
IUPAC Name |
4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[4-[[(1R)-2-iodo-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H41IN2O6/c1-39-14-12-25-19-34(42-2)36(44-4)21-28(25)30(39)17-24-8-11-32(41)33(18-24)46-27-9-6-23(7-10-27)16-31-29-22-37(45-5)35(43-3)20-26(29)13-15-40(31)38/h6-11,18-22,30-31,41H,12-17H2,1-5H3/t30-,31-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHNETBWHIAXNS-FIRIVFDPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)O)OC4=CC=C(C=C4)CC5C6=CC(=C(C=C6CCN5I)OC)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)O)OC4=CC=C(C=C4)C[C@@H]5C6=CC(=C(C=C6CCN5I)OC)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H41IN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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